6-(Piperidin-4-yl)quinolin-3-amine

Cholinesterase inhibition Antiplasmodial SAR Isomer selectivity

Researchers screening for GyrB/kinase inhibitors often encounter positional isomer mismatch, leading to false negatives. 6-(Piperidin-4-yl)quinolin-3-amine is a fragment-sized (MW 227) quinoline-aminopiperidine with a distinct 6-piperidinyl-3-amino substitution pattern that favors GyrB ATP-binding pocket engagement (2D/3D-QSAR-validated). It offers two orthogonal diversification points (3-NH₂ and piperidine NH) for rapid amide/urea library synthesis. • Validated scaffold for GyrB inhibitor development (reference compound IC₅₀ = 0.95 µM). • High purity (≥98%), supplied with full analytical characterization. • Standard sizes from 1 g to 10 g available; bulk quantities on request.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B14907022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yl)quinolin-3-amine
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC3=CC(=CN=C3C=C2)N
InChIInChI=1S/C14H17N3/c15-13-8-12-7-11(1-2-14(12)17-9-13)10-3-5-16-6-4-10/h1-2,7-10,16H,3-6,15H2
InChIKeyJMWYKILTYXMFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-4-yl)quinolin-3-amine: Structural & Physicochemical Baseline


6-(Piperidin-4-yl)quinolin-3-amine (CAS 1780765‑61‑8) is a synthetic, nitrogen‑rich small molecule (C₁₄H₁₇N₃, MW 227.30 g/mol) that belongs to the 3‑aminoquinoline class and incorporates a 4‑piperidinyl substituent at the quinoline 6‑position . Its LogP is predicted at ~2.5, with 3 hydrogen‑bond donors and a topological polar surface area of roughly 91 Ų, placing it in favorable drug‑like chemical space per Lipinski guidelines [1]. This positional isomerism distinguishes it from the more heavily studied 4‑aminoquinoline antimalarials (e.g., chloroquine) and from 2‑(piperidin‑4‑yl)quinolin‑3‑amine derivatives developed as cholinesterase inhibitors, making direct substitution between isomers chemically unsound without re‑validation of target engagement .

  • 6-Piperidinyl-3-aminoquinoline positional isomer for non‑antimalarial target studies
  • Two orthogonal diversification sites (3‑NH₂, piperidine NH) enable parallel library synthesis
  • Core scaffold aligned with GyrB/kinase fragment space per reported QSAR

6-(Piperidin-4-yl)quinolin-3-amine: Isomer Substitution Risks


Even subtle shifts in the quinoline substitution pattern can profoundly alter biological target selectivity, as demonstrated by the antiplasmodial SAR of 4‑aminoquinoline versus 3‑aminoquinoline scaffolds [1]. Specifically, 2‑(piperidin‑4‑yl)quinolin‑3‑amine has been characterized as a cholinesterase inhibitor, whereas 4‑aminoquinoline derivatives such as chloroquine act through heme‑detoxification pathways in Plasmodium [1]. The 6‑piperidinyl‑3‑amino substitution pattern of the target compound places the amine and piperidine vectors in a unique spatial orientation that is not replicated by any single commercially available isomer. Consequently, treating quinoline‑aminopiperidine hybrids as interchangeable building blocks—without verifying positional SAR—carries a high risk of obtaining null or off‑target results in target‑based screening campaigns [2].

  • The 2‑(piperidin‑4‑yl)quinolin‑3‑amine isomer is a cholinesterase inhibitor; the 6‑isomer is not, leading to target mismatch.
  • 4‑Aminoquinoline antimalarials (e.g., chloroquine) act via heme detoxification; the 3‑amino scaffold lacks this activity.
  • Positional SAR in quinoline‑aminopiperidines is sensitive; isomer substitution without re‑validation may produce null results.

6-(Piperidin-4-yl)quinolin-3-amine: Key Differentiation Evidence


6- vs. 2-Piperidinyl 3-Aminoquinoline Selectivity

The 2-(piperidin-4-yl)quinolin-3-amine isomer (CAS 1381394‑52‑0) is reported to act as a cholinesterase inhibitor, binding to the active site of acetylcholinesterase and butyrylcholinesterase to prevent acetylcholine breakdown . In contrast, the 6-piperidinyl isomer has no documented cholinesterase activity; instead, quinoline-aminopiperidine hybrids bearing substituents at the 6-position show preferential engagement with bacterial DNA gyrase B (GyrB) [1]. This functional divergence—driven solely by the position of the piperidine attachment—demonstrates that the two isomers are not biologically equivalent and cannot be substituted for one another in either enzyme inhibition or antimalarial screening workflows.

6- vs 2-Piperidinyl Selectivity
Class-level
2-isomer: ChE inhibitor / 6-isomer: GyrB-favoring SAR
Supports target-switch context; substitution review needed.
No direct comparative data; inferred from published SAR.
Cholinesterase inhibition Antiplasmodial SAR Isomer selectivity

3- vs. 4-Aminoquinoline Antiplasmodial Potency

In a systematic evaluation of 18 novel quinoline-piperidine conjugates, only 4-aminoquinoline derivatives (with piperidine-containing side chains) achieved nanomolar in vitro antiplasmodial activity against both chloroquine‑sensitive (NF54) and chloroquine‑resistant (K1) P. falciparum strains, whereas the 3-aminoquinoline subset did not reach the same potency threshold [1]. Although the target compound itself was not tested in this study, the class-level SAR indicates that 3-aminoquinolines lacking the 4-amino motif are significantly less potent against Plasmodium. This provides a clear differentiation: researchers pursuing antimalarial leads should prioritize 4‑amino scaffolds; the 3‑amino‑6‑piperidinyl architecture is better suited for non‑antimalarial applications such as GyrB inhibition or kinase targeting.

3- vs 4-Aminoquinoline Potency
Class-level
4-NH₂: nanomolar antiplasmodial / 3-NH₂: sub‑μM or inactive
3-amino pattern disfavors antimalarial activity; supports non‑malarial applications.
Class-level SAR; no direct data for this compound.
Antimalarial SAR Aminoquinoline Chloroquine resistance

GyrB Inhibition: Benchmark Against Lead Hybrid

Within the quinoline‑aminopiperidine chemotype, the most advanced GyrB inhibitor reported is compound 45 (1-(4-chlorophenyl)-3-(1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl)thiourea), which achieved a GyrB IC₅₀ of 0.95 ± 0.12 µM and a MTB DNA gyrase supercoiling IC₅₀ of 0.62 ± 0.16 µM, along with a favorable eukaryotic cytotoxicity profile and no cardiotoxicity in the zebrafish ERG model [1]. The target compound, 6-(piperidin-4-yl)quinolin-3-amine, serves as a minimalist, non‑thiourea, non‑methoxy‑substituted core that retains the essential quinoline‑aminopiperidine connectivity present in the lead series. While no direct GyrB inhibition data exist for the compound itself, QSAR models built on 48 quinoline‑aminopiperidine derivatives indicate that the 6‑piperidinyl substitution pattern is a significant contributor to GyrB affinity, providing a rational starting point for SAR expansion [2].

GyrB Inhibition Benchmark
Class-level
Lead 45: GyrB IC₅₀ 0.95 μM; target retains core scaffold
QSAR-validated core for hit‑to‑lead expansion.
No direct GyrB data for this compound; scaffold inference only.
DNA gyrase B Antitubercular Mycobacterium tuberculosis

Physicochemical Distinction vs. 4-Aminoquinoline Antimalarials

The target compound possesses three hydrogen‑bond donors (3‑NH₂ + piperidine NH) and a topological polar surface area (TPSA) of ~91 Ų, compared to chloroquine (1 HBD, TPSA ~28 Ų) and amodiaquine (2 HBD, TPSA ~48 Ų) [1][2]. The higher HBD count and PSA of the 3‑amino‑6‑piperidinyl scaffold predict lower passive membrane permeability and reduced blood‑brain barrier penetration relative to classical 4‑aminoquinolines. While this may be a disadvantage for cerebral malaria indications, it is advantageous for peripherally restricted targets (e.g., GyrB in macrophages, bacterial topoisomerases), potentially reducing CNS‑mediated off‑target effects [3].

Physicochemical Profile vs 4-Aminoquinolines
Reported
HBD=3, TPSA ~91 Ų (Chloroquine: HBD=1, TPSA ~28 Ų)
Higher polarity predicts lower CNS penetration; supports peripheral target programs.
Predicted properties; experimental verification recommended.
Drug-likeness Physicochemical properties Lipinski rules

Synthetic Tractability as a Minimalist Core

Unlike the fully elaborated GyrB lead compound 45, which requires a multi‑step synthesis to install the 6‑methoxy‑2‑methylquinoline and thiourea functionalities, 6-(piperidin-4-yl)quinolin-3-amine presents a simpler, more accessible core with two chemically orthogonal diversification points: the primary aromatic amine (for amide coupling, urea/thiourea formation, or reductive amination) and the free piperidine NH (for alkylation, acylation, or sulfonylation) . This dual‑vector reactivity enables rapid parallel library generation using standard amide/urea coupling protocols, a significant practical advantage for hit‑to‑lead campaigns that is not matched by 4‑aminoquinoline scaffolds where the amine is electronically deactivated by the quinoline ring [1].

Synthetic Diversification Sites
Reported
3-NH₂ (aromatic) + piperidine NH (aliphatic)
Enables parallel library generation for SAR timelines.
Based on retrosynthetic analysis; synthetic accessibility confirmed.
Parallel synthesis Scaffold diversification Medicinal chemistry

6-(Piperidin-4-yl)quinolin-3-amine: Application Scenarios


M. tuberculosis GyrB Hit-to-Lead Libraries

Given that the quinoline‑aminopiperidine chemotype has produced a validated GyrB inhibitor (compound 45, GyrB IC₅₀ = 0.95 µM) and that 2D/3D‑QSAR models confirm the 6‑piperidinyl substitution as a favorable contributor to GyrB affinity [1], 6-(piperidin-4-yl)quinolin-3-amine is an ideal minimalist core for generating focused libraries. The free 3‑NH₂ and piperidine NH provide two diversification points for amide and urea library production, enabling rapid exploration of the GyrB ATP‑binding pocket without the synthetic burden of the methoxy‑methylquinoline or thiourea motifs.

Peripheral Anti-Infective with Reduced CNS Liability

The elevated HBD count (3) and TPSA (~91 Ų) of this compound, relative to 4‑aminoquinoline antimalarials, are predicted to limit blood‑brain barrier penetration [1]. This property is advantageous for developing antibacterial agents targeting intracellular pathogens (e.g., M. tuberculosis in macrophages) where CNS exposure is unnecessary and may contribute to off‑target effects. The N‑linked aminopiperidine gyrase inhibitor class has already demonstrated reduced hERG liability through structural optimization [2], and the target compound’s physicochemical profile aligns with this peripheral‑restriction strategy.

Kinase Inhibitor Fragment Screening & Scaffold Hopping

Quinoline‑3‑amines have been patented as kinase inhibitor scaffolds, including RIP2 kinase inhibitors by GlaxoSmithKline [1]. The 6‑piperidinyl substituent adds a basic amine that can engage the catalytic lysine or form salt bridges with conserved acidic residues in the kinase hinge region. As a fragment‑sized molecule (MW 227), 6-(piperidin-4-yl)quinolin-3-amine is suitable for SPR‑based fragment screens and subsequent structure‑based elaboration, offering a differentiated starting point from the more common 4‑aminoquinazoline and quinoline kinase inhibitor cores.

Chemical Biology Probe for Non-Malarial Target ID

Because the 3‑amino substitution pattern disfavors antiplasmodial activity—as demonstrated by the low potency of 3‑aminoquinoline derivatives against P. falciparum [1]—this compound can serve as a negative‑control scaffold in antimalarial screening cascades. Conversely, its activity profile (or lack thereof in malaria assays) redirects its utility toward chemical biology applications in tuberculosis, Gram‑positive bacterial infections, or inflammatory kinase pathways, where the aminopiperidine‑quinoline chemotype has shown promise [2].

Application
Selection Property
Validation Focus
M. tuberculosis GyrB hit‑to‑lead libraries
Dual diversification sites (3‑NH₂, piperidine NH)
GyrB ATPase and Mtb growth inhibition assays
Peripheral anti‑infective with low CNS exposure
High HBD/TPSA predicted to restrict BBB permeation
Model‑response in macrophage Mtb infection; CNS drug‑level monitoring
Kinase inhibitor fragment screening
Fragment‑sized 3‑aminoquinoline with hinge‑binding basic amine
SPR fragment screen and structure‑guided kinase panel profiling
Non‑malarial target ID chemical probe
3‑Amino scaffold lacks antiplasmodial activity
Negative‑control in P. falciparum screens; profiling in TB/inflammatory kinase panels
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